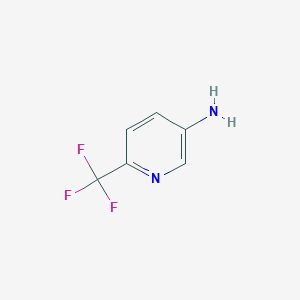

5-Amino-2-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOZOWZSXZNIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372232 | |

| Record name | 5-Amino-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-33-2 | |

| Record name | 5-Amino-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 5-Amino-2-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and drug discovery. The information is presented to be a valuable resource for researchers and scientists involved in the design and synthesis of novel therapeutic agents.

Core Properties and Characteristics

This compound is a substituted pyridine derivative featuring an amino group at the 5-position and a trifluoromethyl group at the 2-position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical and physical properties of the pyridine ring, making it a versatile intermediate in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various chemical reactions and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₅F₃N₂ | --INVALID-LINK-- |

| Molecular Weight | 162.11 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 39-43 °C | --INVALID-LINK-- |

| Boiling Point | 92-94 °C at 0.01 mmHg | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Slightly soluble in water. | --INVALID-LINK-- |

| pKa (Conjugate Acid) | Data not readily available |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available data is provided in Table 2.

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR | Spectra available | --INVALID-LINK-- |

| ¹³C NMR | Spectra available | --INVALID-LINK-- |

| Mass Spectrometry (GC-MS) | Spectra available | --INVALID-LINK-- |

| Infrared (IR) | Spectra available | --INVALID-LINK-- |

Synthesis and Reactivity

The synthesis of this compound is a critical aspect of its utility. This section outlines a general synthetic approach and discusses its reactivity in key chemical transformations.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a corresponding nitro-substituted pyridine. A general workflow for this transformation is depicted below.

5-Amino-2-(trifluoromethyl)pyridine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 5-Amino-2-(trifluoromethyl)pyridine. It also outlines detailed experimental protocols for determining these properties, offering a framework for researchers to generate specific quantitative data. This document is intended to support research, development, and formulation activities involving this compound.

Core Properties of this compound

This compound is a substituted pyridine derivative with the molecular formula C₆H₅F₃N₂. It is a solid at room temperature, appearing as a white to brown powder or crystalline substance.[1] This compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical products.[2][3][4]

Solubility Data

Quantitative solubility data for this compound in a range of solvents is not extensively available in published literature. The following table summarizes the qualitative data that has been reported.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Water | Slightly soluble | [1][5][6] |

| Methanol | Soluble | [7] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[2][8]

Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, ethanol, acetone, acetonitrile) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[2]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

A logical workflow for determining the solubility of an organic compound is presented in the following diagram.

Stability Data

The stability of this compound is a critical parameter for its handling, storage, and application. Available data suggests appropriate storage conditions to maintain its integrity.

Table 2: Stability and Storage of this compound

| Parameter | Recommendation | Source |

| Storage Temperature | Room Temperature | [1][7] |

| Storage Conditions | Keep in a dark place, sealed in a dry container. | [1] |

Experimental Protocol for Stability Assessment

A forced degradation study is the standard approach to assess the intrinsic stability of a compound and to develop a stability-indicating analytical method.[9][10] This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing.

Forced Degradation Study Protocol

-

Stress Conditions: Expose solutions of this compound to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature and/or elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the compound in solution and as a solid to light, as per ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products. A C18 reversed-phase column with a gradient elution of acetonitrile and a phosphate buffer is a common starting point for pyridine derivatives.[11][12]

-

Peak Purity: Assess the peak purity of the parent compound at each time point to ensure no co-eluting degradants.

-

Mass Balance: Calculate the mass balance to account for the parent compound and all significant degradation products.

The following diagram illustrates a typical workflow for a forced degradation study.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. royed.in [royed.in]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. helixchrom.com [helixchrom.com]

Spectroscopic Profile of 5-Amino-2-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and materials science. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its identification, characterization, and application in research and development.

Core Spectroscopic Data

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following sections present a summary of the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of each proton and carbon atom. While experimental spectra from dedicated databases were not fully accessible, data has been compiled from available resources.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Note: Specific, experimentally verified chemical shifts and coupling constants for ¹H and ¹³C NMR were not available in the public domain at the time of this guide's compilation. Researchers are advised to acquire their own data for critical applications.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups. The presence of an amino group, a trifluoromethyl group, and the pyridine ring is clearly indicated.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (Amino group) |

| 1620 - 1580 | Strong | N-H bending (Amino group) |

| 1500 - 1400 | Medium to Strong | C=C and C=N stretching (Pyridine ring) |

| 1350 - 1100 | Very Strong | C-F stretching (Trifluoromethyl group) |

| 850 - 750 | Strong | C-H out-of-plane bending (Aromatic ring) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of this compound. The GC-MS data confirms the expected molecular ion peak.[1][2]

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 162 | ~100 | [M]⁺ (Molecular Ion) |

| 143 | Moderate | [M - F]⁺ |

| 115 | Moderate | [M - NHF₂]⁺ or [M - CF₃ + H]⁺ |

| 93 | Moderate | [M - CF₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Set the spectral width to cover the expected proton chemical shift range (typically 0-10 ppm).

-

Employ a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the expected carbon chemical shift range (typically 0-160 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid) :

-

KBr Pellet : Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

-

Thin Film : Dissolve a small amount of the sample in a volatile solvent, cast the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[1]

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum.

-

Place the prepared sample in the instrument's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.

-

Ionization : Employ a suitable ionization technique, such as Electron Ionization (EI).

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection : A detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound can be visualized as follows:

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

5-Amino-2-(trifluoromethyl)pyridine: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Amino-2-(trifluoromethyl)pyridine (CAS No. 106877-33-2), a crucial intermediate in pharmaceutical and chemical synthesis.[1] Due to its hazardous nature, strict adherence to safety protocols is imperative to mitigate risks of exposure and ensure a safe laboratory environment. This document outlines the known hazards, necessary precautions, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance with acute toxicity, and it is known to cause skin and eye irritation, and may cause an allergic skin reaction.[2][3] Inhalation or ingestion can lead to severe health consequences, including toxic encephalopathy and methemoglobinemia, as highlighted in a case of accidental poisoning.[1]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed[2][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][4] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[2][4] |

GHS Pictograms:

| Pictogram | Description |

|

| Acute Toxicity (fatal or toxic) |

|

| Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful) |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₆H₅F₃N₂[2] |

| Molecular Weight | 162.11 g/mol [2] |

| Appearance | White to light yellow or brown crystalline powder[5] |

| Melting Point | 39-43 °C (lit.)[4][6] |

| Boiling Point | 92-94 °C at 0.01 mmHg[5][6] |

| Solubility | Slightly soluble in water[3][5] |

| Flash Point | >110 °C (>230 °F) - closed cup[4] |

Safe Handling and Storage

Proper handling and storage are critical to minimize the risk of exposure.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[7][8]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[7][9] Proper glove removal technique must be followed.[7]

-

Skin and Body Protection: A lab coat, and in cases of potential significant exposure, impervious clothing.[7][8]

-

Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge is necessary if ventilation is inadequate or if dusts are generated.[8][10]

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][10]

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.[8]

Storage

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][10]

-

Store under an inert atmosphere, such as argon, can be a further precaution.[10]

Emergency Procedures

A clear and well-rehearsed emergency plan is essential when working with hazardous materials.

First Aid Measures

Immediate medical attention is required in all cases of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][8][11] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical advice.[7][8][10] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[7][8][10] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and call a poison center or doctor immediately. Never give anything by mouth to an unconscious person.[7][8][10] |

Accidental Release Measures

-

Small Spills: Evacuate unnecessary personnel.[12] Ensure adequate ventilation.[8] Wearing full PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8][13]

-

Large Spills: Evacuate the area and alert emergency services.[13] Prevent the spill from entering drains or waterways.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride may be generated.[10][11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8][10]

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste.

-

The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[7]

-

Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[7]

Visualized Workflows

The following diagrams illustrate key safety and emergency workflows.

References

- 1. Toxic Encephalopathy and Methemoglobinemia after this compound Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H5F3N2 | CID 2737744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 5-氨基-2-(三氟甲基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 106877-33-2 [m.chemicalbook.com]

- 7. acrospharma.co.kr [acrospharma.co.kr]

- 8. fishersci.com [fishersci.com]

- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 10. ww.chemblink.com [ww.chemblink.com]

- 11. aksci.com [aksci.com]

- 12. benchchem.com [benchchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Toxicological Profile of 5-Amino-2-(trifluoromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data available for 5-Amino-2-(trifluoromethyl)pyridine is limited. This guide summarizes the existing information and provides standardized experimental protocols for further investigation.

Executive Summary

This compound is a pyridine derivative used as an intermediate in the synthesis of pharmaceuticals and other chemical products. The available toxicological data, although sparse, indicates significant health hazards. A human case of severe poisoning through inhalation has been reported, leading to toxic encephalopathy and methemoglobinemia.[1] Globally Harmonized System (GHS) classifications indicate that this compound is fatal if swallowed, causes serious eye and skin irritation, and may lead to an allergic skin reaction.[2] There are currently no systematic studies on the genotoxicity, carcinogenicity, reproductive toxicity, or the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This guide provides a comprehensive overview of the known toxicological effects and outlines detailed experimental protocols for assays that would be necessary to fully characterize its safety profile.

Acute Toxicity

The acute toxicity of this compound has been documented through a human poisoning case and is reflected in its GHS hazard classifications.

Human Data

A case report detailed a 35-year-old man who inhaled this compound and subsequently developed severe symptoms including dizziness, fatigue, nausea, vomiting, chest tightness, and loss of consciousness.[1] Upon hospital admission, he was diagnosed with methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy.[1] This case highlights that the compound is toxic to humans and can be absorbed via the respiratory tract, leading to systemic toxicity.[1]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound.

| Hazard Class | Hazard Statement | GHS Category |

| Acute Toxicity, Oral | H300: Fatal if swallowed | Category 2 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Category 2 |

| Skin Sensitization | H317: May cause an allergic skin reaction | Category 1 |

Source: PubChem[2]

Genotoxicity and Mutagenicity

There is no publicly available data on the genotoxicity or mutagenicity of this compound. Standard assays to determine these endpoints are crucial for a comprehensive toxicological profile.

Experimental Protocols

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[3][4]

-

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

-

Method:

-

The test compound is dissolved in a suitable solvent (e.g., DMSO).

-

The bacterial strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).[5]

-

The mixture is plated on a minimal agar medium lacking histidine (or tryptophan for E. coli).

-

The plates are incubated at 37°C for 48-72 hours.[5]

-

The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

-

Evaluation Criteria: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and the increase is statistically significant compared to the negative control.

This test identifies substances that cause damage to chromosomes or the mitotic apparatus in mammalian cells.[1][6][7]

-

Test System: Human peripheral blood lymphocytes or established cell lines (e.g., CHO, V79, L5178Y, TK6) are used.[6][8]

-

Method:

-

Cell cultures are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation (S9), for a defined period.[6]

-

To ensure that micronuclei are scored in cells that have completed mitosis, cytokinesis is often blocked using cytochalasin B, resulting in binucleated cells.[1]

-

After exposure, cells are harvested, fixed, and stained.

-

The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 cells per concentration.[6]

-

-

Evaluation Criteria: A significant, dose-related increase in the frequency of micronucleated cells indicates a genotoxic effect.

This assay assesses genotoxicity in a whole animal system, providing information on the effects of metabolism and distribution.[2][9][10]

-

Test System: Typically conducted in rodents (mice or rats).[11]

-

Method:

-

Animals are administered the test substance via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels.[11]

-

Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).[10]

-

The cells are prepared on slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

The frequency of micronucleated immature erythrocytes is scored by analyzing at least 2000 cells per animal.

-

-

Evaluation Criteria: A statistically significant, dose-dependent increase in the frequency of micronucleated immature erythrocytes in the treated groups compared to the control group indicates in vivo genotoxicity.[11]

Carcinogenicity

No data is available regarding the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of this compound.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)

This screening test provides initial information on potential effects on reproductive and developmental parameters.[12][13][14]

-

Test System: Typically performed in rats.[13]

-

Method:

-

The test substance is administered daily to groups of male and female animals at three or more dose levels.[13]

-

Dosing of males begins at least two weeks prior to mating and continues throughout the mating period. Females are dosed throughout the study.[13][14]

-

Animals are mated, and the females are allowed to litter and nurse their offspring.

-

Observations include effects on mating performance, fertility, gestation length, parturition, and lactation.

-

Offspring are examined for viability, growth, and any developmental abnormalities.

-

-

Evaluation Criteria: Endpoints such as fertility indices, number of live and dead offspring, pup weights, and the presence of gross anomalies are assessed to identify any adverse effects on reproduction or development.

Absorption, Distribution, Metabolism, and Excretion (ADME)

No specific ADME or pharmacokinetic data for this compound is available. The human case report indicates that absorption can occur through inhalation.[1]

Experimental Protocols

A battery of in vitro assays can provide early insights into the ADME properties of a compound.[15][16][17]

-

Solubility: Determined in various aqueous buffers to predict absorption.[17]

-

Permeability: Assessed using Caco-2 or PAMPA models to predict intestinal absorption.[17]

-

Metabolic Stability: The rate of metabolism is evaluated by incubating the compound with liver microsomes or hepatocytes.[15][17]

-

CYP450 Inhibition: Assesses the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[17]

-

Plasma Protein Binding: Determined by equilibrium dialysis or ultrafiltration to understand the distribution of the compound in the bloodstream.[17]

These studies determine the fate of the compound in a living organism.

-

Test System: Typically conducted in rodents (e.g., rats, mice).

-

Method:

-

The compound is administered via a specific route (e.g., intravenous, oral).

-

Blood samples are collected at various time points.

-

The concentration of the parent compound and any major metabolites in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

-

-

Evaluation Criteria: Key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability are calculated to describe the compound's ADME profile.

Signaling Pathways and Mechanisms of Toxicity

The reported case of methemoglobinemia suggests a potential mechanism of toxicity for this compound. Aromatic amines can be metabolized to N-hydroxyarylamines, which can then oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin.[18][19][20] Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia.[18]

Caption: Proposed pathway for methemoglobinemia induction.

Experimental Workflows

Standardized workflows are essential for conducting toxicological assessments.

Ames Test Workflow

Caption: Workflow for the bacterial reverse mutation (Ames) test.

In Vivo Micronucleus Test Workflow

Caption: Workflow for the in vivo micronucleus assay.

References

- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 2. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. criver.com [criver.com]

- 7. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. x-cellr8.com [x-cellr8.com]

- 9. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. criver.com [criver.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. criver.com [criver.com]

- 18. nationalacademies.org [nationalacademies.org]

- 19. researchgate.net [researchgate.net]

- 20. Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of Trifluoromethylpyridines in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly favored substituent. When appended to a pyridine ring, a ubiquitous scaffold in numerous biologically active compounds, the resulting trifluoromethylpyridine (TFMP) moiety offers a powerful tool for optimizing molecular properties. The strong electron-withdrawing nature of the CF3 group, combined with its metabolic stability and lipophilicity, can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides a comprehensive overview of the role of trifluoromethylpyridines in drug discovery, covering their synthesis, physicochemical properties, and applications in various therapeutic areas. It also details key experimental protocols and visualizes relevant biological pathways and discovery workflows.

Physicochemical Properties and Their Impact on Drug Design

The introduction of a trifluoromethyl group onto a pyridine scaffold imparts a unique set of physicochemical properties that medicinal chemists can leverage to enhance the druglike characteristics of a molecule.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3][4] This increased metabolic stability often leads to a longer in vivo half-life and reduced drug clearance.[3]

-

Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][5] This property is crucial for targeting intracellular proteins and for ensuring adequate drug exposure at the site of action.

-

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron distribution within the pyridine ring, influencing its ability to participate in crucial binding interactions with target proteins, such as hydrogen bonding and dipole-dipole interactions.[2][3] This can lead to increased potency and selectivity.

-

pKa Modulation: The inductive effect of the CF3 group can lower the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in preventing off-target interactions and improving the overall pharmacokinetic profile of a drug candidate.

Synthesis of Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridines often involves multi-step sequences, starting from readily available precursors. Key intermediates, such as chloro-substituted trifluoromethylpyridines, are crucial building blocks for the synthesis of a wide array of drug candidates.

General Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

A common method for the synthesis of the key intermediate 2-chloro-5-(trifluoromethyl)pyridine starts from 3-picoline.[6]

Step 1: N-Oxidation 3-picoline is oxidized to N-oxy-3-methylpyridine using an oxidizing agent like hydrogen peroxide in a suitable solvent such as glacial acetic acid.[6]

Step 2: Chlorination of the Pyridine Ring The N-oxy-3-methylpyridine is then chlorinated using a reagent like benzoyl chloride in a solvent such as dichloromethane with an acid scavenger like triethylamine to yield 2-chloro-5-methylpyridine.[6]

Step 3: Chlorination of the Methyl Group The methyl group of 2-chloro-5-methylpyridine is chlorinated using chlorine gas and an initiator like azobisisobutyronitrile in a high-boiling solvent like o-dichlorobenzene to give 2-chloro-5-(trichloromethyl)pyridine.[6]

Step 4: Fluorination The final step involves the fluorination of the trichloromethyl group. This can be achieved by reacting 2-chloro-5-(trichloromethyl)pyridine with a fluorinating agent such as antimony trifluoride or anhydrous potassium fluoride with a phase-transfer catalyst in a polar aprotic solvent.[6][7]

Suzuki Cross-Coupling for Aryl-Pyridine Linkages

A prevalent method for constructing the carbon-carbon bond between the trifluoromethylpyridine core and other aryl or heteroaryl moieties is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups.[8][9]

General Protocol for Suzuki Cross-Coupling: A mixture of the chloro-trifluoromethylpyridine derivative, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., K3PO4 or Na2CO3) is heated in a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane and water. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated and purified using standard techniques like extraction and column chromatography.[8][9]

Applications in Drug Discovery

The unique properties of the trifluoromethylpyridine scaffold have led to its incorporation into a diverse range of therapeutic agents across multiple disease areas.

Oncology

Trifluoromethylpyridines are prominent in the development of targeted cancer therapies, particularly kinase inhibitors.

-

Sorafenib: This multi-kinase inhibitor, which contains a trifluoromethylphenyl group, targets several kinases involved in tumor progression and angiogenesis, including Raf-1, B-Raf, and VEGFRs.[10][11]

-

Enasidenib: An inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), Enasidenib is used in the treatment of acute myeloid leukemia (AML).[2][12]

-

Apalutamide: A non-steroidal antiandrogen, Apalutamide targets the androgen receptor and is used to treat prostate cancer.[13][14]

-

Selinexor: This selective inhibitor of nuclear export (SINE) targets exportin 1 (XPO1) and is approved for the treatment of multiple myeloma and diffuse large B-cell lymphoma.[15][16]

Infectious Diseases

The trifluoromethylpyridine moiety is also found in antiviral drugs.

-

Tipranavir: A non-peptidic protease inhibitor, Tipranavir is used in the treatment of HIV infection.[17][18] It has demonstrated potent activity against both wild-type and protease inhibitor-resistant strains of HIV-1.[19]

Inflammatory and Autoimmune Diseases

The anti-inflammatory properties of compounds containing a trifluoromethyl group are well-documented.

-

Celecoxib: While not a pyridine derivative, the widely used nonsteroidal anti-inflammatory drug (NSAID) Celecoxib contains a trifluoromethyl group on a pyrazole ring, highlighting the group's utility in this therapeutic area.[20][21] Derivatives of trifluoromethylpyridine are being explored as inhibitors of targets like RORγt for the treatment of autoimmune disorders.

Quantitative Data on Trifluoromethylpyridine-Containing Drugs

The following tables summarize key quantitative data for several drugs and clinical candidates that feature the trifluoromethylpyridine scaffold or a trifluoromethyl group in a similar heterocyclic context.

| Drug | Target | IC50 | Ki | Therapeutic Area |

| Apalutamide | Androgen Receptor | 16 nM[13][14] | - | Oncology (Prostate Cancer) |

| Enasidenib | Mutant IDH2 (R140Q) | 100 nM[2][3] | - | Oncology (AML) |

| Mutant IDH2 (R172K) | 400 nM[2] | - | ||

| Selinexor | XPO1 | 11-550 nM (in various TNBC cell lines)[16] | - | Oncology (Multiple Myeloma, DLBCL) |

| Sorafenib | Raf-1 | 6 nM[10][11] | - | Oncology (Renal Cell Carcinoma, Hepatocellular Carcinoma) |

| B-Raf | 22 nM[10][11] | - | ||

| VEGFR-2 | 90 nM[10][11] | - | ||

| Tipranavir | HIV Protease | 100 nM (IC90)[17] | 8 pM[17] | Infectious Disease (HIV) |

| Celecoxib | COX-2 | 91 nM[21] | - | Inflammation |

| Drug | Oral Bioavailability | Half-life (t1/2) |

| Selinexor | Orally bioavailable | ~6-8 hours[22] |

| Alpelisib | Orally bioavailable | 8-9 hours[19] |

| Tipranavir | Orally bioavailable (with ritonavir) | - |

Key Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][2] Its aberrant activation is a frequent event in many cancers, making it a key target for drug development.[13]

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.

RORγt Signaling Pathway in Th17 Cell Differentiation

Retinoic acid-related orphan receptor gamma t (RORγt) is a master transcription factor that drives the differentiation of T helper 17 (Th17) cells, which play a crucial role in autoimmune diseases.[12][20]

Caption: Simplified RORγt signaling pathway leading to Th17 cell differentiation.

Experimental Workflow in Trifluoromethylpyridine Drug Discovery

The discovery of novel drugs based on the trifluoromethylpyridine scaffold follows a structured workflow, from initial design to preclinical evaluation.

Caption: A typical workflow for the discovery of trifluoromethylpyridine-based drugs.

Methodologies for Key Experiments

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the potency of a trifluoromethylpyridine-based kinase inhibitor.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

Test compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., containing HEPES, MgCl2, EGTA, and a detergent like Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a multi-well plate, add the kinase, substrate, and diluted test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA) or the first reagent of the detection kit.

-

Add the detection reagent according to the manufacturer's instructions. This typically involves a reagent that converts the ADP produced by the kinase reaction into a detectable signal (e.g., luminescence).

-

Measure the signal using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[14]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Human liver microsomes (HLMs)

-

Test compound

-

Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile or methanol (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Thaw the human liver microsomes and dilute them to the desired protein concentration in phosphate buffer.

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the phosphate buffer.

-

Pre-incubate the microsome-compound mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile or methanol to stop the reaction and precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.[4][15]

Conclusion

Trifluoromethylpyridines have firmly established their importance as a privileged scaffold in modern drug discovery. The strategic incorporation of the trifluoromethyl group onto the versatile pyridine ring provides medicinal chemists with a powerful approach to fine-tune the physicochemical and pharmacological properties of drug candidates. This often leads to compounds with enhanced metabolic stability, improved bioavailability, and potent and selective activity against their biological targets. The successful development of numerous approved drugs containing this moiety across a range of therapeutic areas, from oncology to infectious diseases, underscores the significant contribution of trifluoromethylpyridines to the advancement of medicine. As our understanding of disease biology continues to grow, the rational design and synthesis of novel trifluoromethylpyridine derivatives will undoubtedly continue to yield innovative and effective therapies for a wide array of human diseases.

References

- 1. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oncology-central.com [oncology-central.com]

- 11. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]

- 12. caymanchem.com [caymanchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Selinexor (KPT-330) demonstrates anti-tumor efficacy in preclinical models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tipranavir (PNU-140690): a potent, orally bioavailable nonpeptidic HIV protease inhibitor of the 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tipranavir - Wikipedia [en.wikipedia.org]

- 19. Tipranavir: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. plus.labcloudinc.com [plus.labcloudinc.com]

The Dawn of a New Scaffold: A Technical Guide to Bioactive Azaindoles from Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, representing a significant advancement in the quest for novel therapeutics. As bioisosteres of indoles, azaindoles—where a carbon atom in the benzene ring of indole is replaced by a nitrogen atom—exhibit modulated physicochemical properties that can translate into improved pharmacokinetic and pharmacodynamic profiles.[1] This strategic nitrogen incorporation can enhance aqueous solubility, metabolic stability, and the ability to form additional hydrogen bonds with biological targets, making azaindole derivatives highly sought-after in drug discovery.[2] This technical guide provides an in-depth exploration of the synthesis of bioactive azaindoles from readily available aminopyridine precursors, their diverse biological activities, and the key signaling pathways they modulate. We present detailed experimental protocols, quantitative biological data, and visual representations of complex biological and chemical processes to equip researchers with the foundational knowledge to innovate in this exciting field.

Synthetic Routes from Aminopyridines: A Gateway to a Privileged Scaffold

The synthesis of the azaindole core from aminopyridine starting materials is a cornerstone of their accessibility. Several robust synthetic strategies have been developed, each offering distinct advantages in terms of substituent patterns and scalability.

Sonogashira Coupling Followed by Intramolecular Cyclization

A widely employed and versatile two-step method for the synthesis of 2-substituted 7-azaindoles commences with a Sonogashira cross-coupling reaction between a halo-aminopyridine (typically a bromo- or iodo- derivative) and a terminal alkyne. This palladium- and copper-catalyzed reaction efficiently forms a 2-amino-alkynylpyridine intermediate. Subsequent intramolecular cyclization, often mediated by a base such as potassium tert-butoxide, constructs the pyrrole ring of the azaindole system.[3]

Experimental Protocol: Synthesis of 2-Substituted 7-Azaindoles

Step 1: Sonogashira Coupling of 2-Amino-3-iodopyridine and a Terminal Alkyne

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-3-iodopyridine (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (2.5-5 mol%).

-

Solvent and Base Addition: Add an anhydrous solvent such as DMF or THF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equivalents) dropwise to the stirred reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until completion, monitoring by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude 2-amino-3-(alkynyl)pyridine intermediate by flash column chromatography on silica gel.

Step 2: Base-Mediated Intramolecular Cyclization

-

Reaction Setup: Dissolve the purified 2-amino-3-(alkynyl)pyridine intermediate (1.0 equivalent) in an anhydrous solvent such as toluene or DMF in a dry flask under an inert atmosphere.

-

Base Addition: Add potassium tert-butoxide (1.1-1.5 equivalents) to the solution. The use of a catalytic amount of 18-crown-6 can facilitate the reaction.[3]

-

Reaction Conditions: Heat the reaction mixture (e.g., 65-110 °C) and monitor its progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude 2-substituted 7-azaindole by flash column chromatography or recrystallization.

Acid-Catalyzed Cyclization of 3-Alkynyl-2-aminopyridines

An alternative approach for the synthesis of 7-azaindoles involves the acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines. This method is particularly effective for the preparation of 2- and 5-substituted 7-azaindoles. A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) is commonly employed as the acidic catalyst and solvent system.[4][5]

Experimental Protocol: Acid-Catalyzed Synthesis of 7-Azaindoles

-

Reaction Setup: In a suitable flask, dissolve the 3-alkynyl-2-aminopyridine (1.0 equivalent) in a mixture of trifluoroacetic acid and trifluoroacetic anhydride.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into an ice-water mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 7-azaindole derivative by flash column chromatography.[5]

Fischer Indole Synthesis

The classic Fischer indole synthesis can be adapted for the preparation of various azaindole isomers, particularly 4- and 6-azaindoles.[6] This acid-catalyzed reaction involves the condensation of a pyridylhydrazine with an aldehyde or ketone to form a pyridylhydrazone, which then undergoes a[7][7]-sigmatropic rearrangement and subsequent cyclization to yield the azaindole core.[8][9] The presence of electron-donating groups on the pyridylhydrazine ring often facilitates the reaction.[6][9]

Experimental Protocol: Fischer Indole Synthesis of a Substituted 4-Azaindole

-

Hydrazone Formation: Dissolve the substituted pyridylhydrazine (1.0 equivalent) in a suitable solvent like ethanol or acetic acid. Add the aldehyde or ketone (1.0-1.2 equivalents). A catalytic amount of acid may be added if necessary. Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC). The hydrazone can be isolated or used directly in the next step.

-

Cyclization: To the crude or purified pyridylhydrazone, add an acid catalyst. Common choices include polyphosphoric acid (PPA), sulfuric acid, or p-toluenesulfonic acid in a high-boiling solvent.[9]

-

Heating: Heat the reaction mixture, typically between 80 °C and 180 °C, and monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and carefully neutralize it with a suitable base.

-

Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the crude azaindole by column chromatography.[9]

Leimgruber-Batcho Azaindole Synthesis

The Leimgruber-Batcho synthesis provides an efficient route to various azaindoles, starting from nitropyridine derivatives. The key steps involve the formation of an enamine from a nitropicoline and a formamide acetal, followed by reductive cyclization of the nitro group to an amine, which then cyclizes to form the pyrrole ring.[10]

Experimental Protocol: Leimgruber-Batcho Synthesis of Azaindoles

-

Enamine Formation: A solution of the 2-nitro-methylpyridine derivative in N,N-dimethylformamide dimethyl acetal (DMFDMA) and dimethylformamide (DMF) is heated. Microwave irradiation can significantly accelerate this step.

-

Purification of Enamine: The crude reaction mixture is filtered through a silica gel plug to yield the enamine intermediate.

-

Reductive Cyclization: The enamine is subjected to reductive cyclization. Common reducing agents include palladium on carbon with hydrogen gas, or transfer hydrogenation conditions using formic acid and triethylamine with an encapsulated palladium catalyst.[10] For substrates containing halogens, zinc in acetic acid can be employed.

-

Final Purification: After the reaction, the catalyst is filtered off, and the solvent is removed in vacuo to yield the crude azaindole, which is then purified by chromatography.

Bioactive Azaindoles: A Spectrum of Therapeutic Potential

Azaindole derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases. Their ability to act as hinge-binders for kinases has been a particularly fruitful area of research.[11]

Kinase Inhibition

The azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine core of ATP and enabling strong interactions with the hinge region of the kinase active site.[2]

Table 1: Bioactivity of Azaindole-Based Kinase Inhibitors

| Kinase Target | Azaindole Derivative | Bioactivity (IC₅₀/Kᵢ) | Reference |

| Aurora B | GSK1070916A | IC₅₀ = 0.38 nM | [12] |

| PI3Kγ | Compound 12 | IC₅₀ = 7 nM | [13] |

| PI3Kδ | Compound B14 | IC₅₀ = 0.046 µM | [14] |

| JAK2 | Derivative 97 | IC₅₀ = 1 nM | [2] |

| JAK3 | Derivative 97 | IC₅₀ = 5 nM | [2] |

| p38 MAP Kinase | Compound 42c | IC₅₀ = 10 nM | [15] |

| c-Met | Compound 59 | IC₅₀ = 40 nM | [7] |

| TGFβRI | Compound 3f | IC₅₀ = 4.9 nM | [15] |

| PAK1 | Azaindole 5 | Kᵢ < 10 nM | [16] |

Antimicrobial Activity

Certain azaindole derivatives have shown potent antimicrobial activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Azaindole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 7-Azaindole Derivative | Cryptococcus neoformans | 3.9 | [5] |

| Ciprofloxacin-Indole Hybrid 8b | S. aureus CMCC 25923 | 0.0625 | [1] |

| Indole-thiadiazole 2h | S. aureus | 6.25 | [17] |

| Indole-triazole 3d | S. aureus | 6.25 | [17] |

Other Biological Activities

The therapeutic potential of azaindoles extends beyond kinase inhibition and antimicrobial effects. They have been investigated as modulators of G-protein coupled receptors (GPCRs), such as dopamine D4 receptors and cannabinoid receptor 1, and as nicotinic acetylcholine receptor agonists.[11][18][19]

Table 3: Diverse Biological Activities of Azaindole Derivatives

| Target | Azaindole Derivative | Bioactivity (Kᵢ) | Reference |

| Dopamine D4 Receptor | Derivative 10d | Kᵢ = 2.0 nM | [18] |

| α4β2 Nicotinic Acetylcholine Receptor | Compound (+)-51 | Kᵢ = 10 nM | [11] |

| CRTh2 Receptor | 7-Azaindole-3-acetic acid derivative | Potent antagonist | [17] |

Signaling Pathways Modulated by Bioactive Azaindoles

The therapeutic effects of many bioactive azaindoles are mediated through their interaction with key cellular signaling pathways that are often dysregulated in disease.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers.[14] Azaindole-based inhibitors have been developed to target PI3K isoforms, thereby blocking downstream signaling and inducing apoptosis or cell cycle arrest in cancer cells.[20]

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[21] Azaindole derivatives have been developed as potent inhibitors of JAK kinases, thereby blocking the phosphorylation and activation of STAT proteins and modulating the expression of target genes involved in cell proliferation and survival.[2]

Experimental Workflows for Bioactivity Assessment

The evaluation of the biological activity of newly synthesized azaindole derivatives is a critical step in the drug discovery process. Standardized and robust assay workflows are essential for generating reliable and comparable data.

In Vitro Kinase Inhibition Assay Workflow

A common workflow for assessing the inhibitory potential of azaindole compounds against a target kinase involves a multi-step process from compound preparation to data analysis.

Antimicrobial Susceptibility Testing Workflow

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of azaindole compounds. The broth microdilution method is a standard procedure for determining the MIC.

Conclusion

The journey from aminopyridines to bioactive azaindoles is a testament to the power of synthetic chemistry to unlock novel therapeutic opportunities. The versatility of the azaindole scaffold, coupled with a growing understanding of its interactions with key biological targets, ensures its continued prominence in drug discovery. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and mechanistic underpinnings of this important class of compounds. It is our hope that the detailed protocols, curated data, and visual aids presented herein will serve as a valuable resource for researchers dedicated to the development of the next generation of azaindole-based medicines.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. baranlab.org [baranlab.org]

- 6. researchgate.net [researchgate.net]

- 7. The selective rho-kinase inhibitor Azaindole-1 has long lasting erectile activity in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 11. 7-Azaindole derivatives as potential partial nicotinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. myadlm.org [myadlm.org]

- 21. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-2-(trifluoromethyl)pyridine: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Amino-2-(trifluoromethyl)pyridine, a pivotal synthetic intermediate in the fields of medicinal chemistry and agrochemistry. The strategic incorporation of the trifluoromethyl group and an amino functionality onto the pyridine scaffold imparts unique physicochemical properties, making it a valuable building block for the synthesis of a diverse range of biologically active molecules. This document details the compound's properties, provides comprehensive experimental protocols for its synthesis and subsequent transformations, and explores its application in the development of targeted therapeutics, including kinase inhibitors. All quantitative data is presented in structured tables for ease of comparison, and key reaction workflows and biological pathways are visualized using diagrams to facilitate understanding.

Physicochemical and Spectroscopic Properties

This compound is a stable, crystalline solid at room temperature. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring and the basicity of the amino group. A summary of its key physical, chemical, and spectroscopic data is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 106877-33-2 | [1] |

| Molecular Formula | C₆H₅F₃N₂ | [2] |

| Molecular Weight | 162.11 g/mol | [1] |

| Appearance | White to brown powder/crystalline solid | [1] |

| Melting Point | 39-43 °C | [1] |

| Boiling Point | Not readily available | |

| pKa | 1.49 ± 0.22 (Predicted) | |

| Solubility | Slightly soluble in water. | |

| InChIKey | IBOZOWZSXZNIHI-UHFFFAOYSA-N | [2] |

| SMILES | Nc1ccc(nc1)C(F)(F)F | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | See detailed spectrum. | [3] |

| ¹³C NMR | See detailed spectrum. | [3] |

| Mass Spectrometry (MS) | Available. | [4] |

| Infrared (IR) | Available. | [3] |

Synthesis of this compound

The most common and industrially viable route for the synthesis of this compound involves the amination of a 2-halo-5-(trifluoromethyl)pyridine precursor. The following section provides a detailed experimental protocol for a representative synthesis starting from 2-chloro-5-(trifluoromethyl)pyridine.

Experimental Protocol: Amination of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol describes the synthesis of this compound via the reaction of 2-chloro-5-(trifluoromethyl)pyridine with aqueous ammonia in an autoclave.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2,3-dichloro-5-trifluoromethylpyridine

-

28% Aqueous ammonia

-

Methylene chloride

-

50 mL Autoclave

-

Stirring apparatus

-

Heating mantle

-

Standard laboratory glassware for extraction and purification

Procedure:

-

To a 50 mL autoclave, add 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 mL of 28% aqueous ammonia.[5]

-

Seal the autoclave and heat the mixture to 100°C with stirring for 24 hours.[5]

-

Increase the temperature to 125°C and continue the reaction for an additional 5 hours. The internal pressure will be approximately 2 atm.[5]

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully open the autoclave and transfer the reaction mixture to a separatory funnel.

-

Extract the product with methylene chloride (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography or recrystallization to yield the final product as a crystalline solid.

Expected Yield: Moderate to high yields are expected for this type of amination reaction.

Applications as a Synthetic Intermediate

This compound serves as a versatile building block for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its amino group provides a reactive handle for various transformations, including nucleophilic substitution, diazotization, and cross-coupling reactions.

Synthesis of Kinase Inhibitors

A significant application of this intermediate is in the development of kinase inhibitors for cancer therapy. The trifluoromethylpyridine moiety is often found in potent and selective inhibitors of key oncogenic kinases.

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common drivers of AML.[6] Derivatives of this compound have been utilized to synthesize potent dual inhibitors of FLT3 and other kinases like CHK1.[6]

Caption: FLT3 Signaling Pathway and Point of Inhibition.

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in a wide range of human cancers.[7] this compound is a key component in the synthesis of dual PI3K/mTOR inhibitors such as PQR309 (bimiralisib).[7]

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Synthesis of Azaindoles

This compound is a valuable precursor for the synthesis of azaindoles, a class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis often proceeds through a Sonogashira coupling followed by cyclization.

The following diagram illustrates a general workflow for the synthesis of a 2-substituted-5-(trifluoromethyl)-7-azaindole starting from this compound.

Caption: General workflow for azaindole synthesis.

Conclusion

This compound has established itself as a cornerstone intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the trifluoromethyl group, coupled with the synthetic versatility of the amino group, provide a powerful platform for the development of novel bioactive compounds. The detailed protocols and conceptual diagrams presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics and crop protection agents.

References

- 1. 5-氨基-2-(三氟甲基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C6H5F3N2 | CID 2737744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(106877-33-2) 1H NMR [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-(Trifluoromethyl)azaindoles from 5-Amino-2-(trifluoromethyl)pyridine: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 6-(trifluoromethyl)azaindole derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery, starting from the readily available building block, 5-Amino-2-(trifluoromethyl)pyridine. These protocols are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Azaindoles are bicyclic heteroaromatic compounds that are isosteres of indole and are recognized as privileged scaffolds in medicinal chemistry due to their ability to mimic the hinge-binding motif of ATP in kinase active sites.[1][2][3] The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines two classical and adaptable methods for the synthesis of 6-(trifluoromethyl)azaindoles from this compound: the Bischler-Möhlau synthesis and the Fischer indole synthesis.

Synthetic Methodologies

The synthesis of the 6-azaindole core from this compound requires the formation of the five-membered pyrrole ring. The following established indole synthesis methodologies are particularly amenable to this transformation.

Method 1: Bischler-Möhlau Azaindole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an arylamine with an α-halo- or α-hydroxyketone.[4][5][6] In the context of synthesizing 6-(trifluoromethyl)azaindoles, this compound serves as the arylamine precursor.

Experimental Workflow: Bischler-Möhlau Synthesis

Caption: Workflow for the Bischler-Möhlau synthesis of 6-(trifluoromethyl)azaindoles.

Detailed Protocol: Synthesis of 2-Phenyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

-

Reactant Preparation: In a sealed reaction vessel, combine this compound (1.0 eq) and 2-bromoacetophenone (1.1 eq).

-

Reaction: Add a high-boiling solvent such as N,N-dimethylformamide (DMF) or conduct the reaction neat. Heat the mixture at a temperature ranging from 120 to 180 °C for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-phenyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine.

Quantitative Data Summary: Bischler-Möhlau Synthesis